Binding Affinity Differentiation from Closest Analog
Galectin-4-IN-2 (compound 12) exhibits a galectin-4C dissociation constant (Kd) of 1.6 mM, which is exactly 10-fold weaker than its closest structural analog, Galectin-4-IN-3 (compound 11), which has a Kd of 160 µM [1]. This difference is driven by the substitution pattern at the talose O2 position: Galectin-4-IN-2 possesses a smaller O2-acetate group, whereas Galectin-4-IN-3 has a bulkier O2-(4-methylbenzoate) group [1].
| Evidence Dimension | Binding Affinity (Kd) for Galectin-4C |
|---|---|
| Target Compound Data | Kd = 1.6 mM (1600 µM) |
| Comparator Or Baseline | Galectin-4-IN-3 (Compound 11): Kd = 160 µM; Methyl β-D-galactopyranoside (natural ligand): > 10 mM (negligible inhibition) |
| Quantified Difference | 10-fold lower affinity vs. Galectin-4-IN-3; >6.25-fold higher affinity vs. methyl β-D-galactopyranoside |
| Conditions | In vitro fluorescence anisotropy assay using recombinant galectin-4 C-terminal domain (Galectin-4C) and a fluorescein-tagged saccharide probe. |
Why This Matters
This quantitative potency differential is critical for researchers designing dose-response studies or combination therapies where a weaker, more titratable inhibition of Galectin-4C is required, providing a distinct pharmacological tool compared to the tighter-binding Galectin-4-IN-3.
- [1] Christopher T. Öberg, Helen Blanchard, Hakon Leffler, Ulf J. Nilsson. Protein subtype-targeting through ligand epimerization: talose-selectivity of galectin-4 and galectin-8. Bioorg Med Chem Lett. 2008, 18(13), 3691-3694. View Source
